Bicyclo[2.2.0]hexane-1-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[2.2.0]hexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-6(9)7-3-1-5(7)2-4-7/h5H,1-4H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAGBTZSWQQUDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79368-50-6 | |
| Record name | bicyclo[2.2.0]hexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Bicyclo 2.2.0 Hexane 1 Carboxylic Acid and Its Derivatives
Cycloaddition Strategies for Bicyclo[2.2.0]hexane Framework Construction
Cycloaddition reactions represent a powerful tool for the direct formation of the bicyclo[2.2.0]hexane skeleton. These methods typically involve the concerted or stepwise formation of two new carbon-carbon bonds to construct the cyclobutane (B1203170) rings.
Diels-Alder Reaction Pathways towards Bicyclo[2.2.0]hexane Cores
While the Diels-Alder reaction classically forms six-membered rings, innovative applications of this reaction can lead to the bicyclo[2.2.0]hexane system. One such approach involves a tandem Diels-Alder reaction sequence. For instance, a 1,4-acetal-bridged derivative of 2,3,5,6-tetramethylidenebicyclo[2.2.0]hexane has been synthesized, which can then undergo two successive Diels-Alder reactions with dienophiles to generate the Dewar benzene (B151609) skeleton, a valence isomer of benzene that contains the bicyclo[2.2.0]hexane core. rsc.org This methodology provides a unique entry into this strained ring system. Furthermore, perfluorobicyclo[2.2.0]hex-1(4)-ene has demonstrated remarkable reactivity as a dienophile, participating in Diels-Alder reactions with various aromatic hydrocarbons, including benzene, to yield adducts with the bicyclo[2.2.0]hexane framework. researchgate.net
Photochemical Routes to Strained Bicyclic Systems
Photochemical [2+2] cycloadditions are a primary and widely utilized method for the synthesis of cyclobutane rings and, by extension, the bicyclo[2.2.0]hexane framework. acs.org These reactions involve the irradiation of a molecule containing two double bonds, leading to an intramolecular cycloaddition. This strategy has been successfully employed to construct the bicyclo[2.2.0]hexane core. acs.org
For example, the irradiation of 1,2-dihydropyridines can lead to the formation of 2-azabicyclo[2.2.0]hex-5-enes through an electrocyclic ring closure. clockss.org While this example introduces a heteroatom, the underlying principle of forming the bicyclic core via photochemical means is demonstrated. In another instance, intramolecular [2+2] photocycloaddition of certain functionalized alkenes has been shown to produce bicyclo[2.2.0]hexanes. researchgate.netnih.gov The regioselectivity of these cycloadditions can be influenced by the substituents on the alkene chain. researchgate.netnih.gov This method has proven effective in generating strained bicyclic systems, including derivatives of bicyclo[2.2.0]hexane.
Rearrangement-Based Synthetic Approaches
Rearrangement reactions provide an alternative avenue to the bicyclo[2.2.0]hexane skeleton, often starting from more readily accessible, larger bicyclic systems. These methods leverage the release of ring strain or the formation of more stable intermediates to drive the desired transformation.
Ring Contraction Reactions from Larger Bicyclic Precursors
Ring contraction reactions, such as the Favorskii and Wolff rearrangements, are established methods for converting five- or six-membered rings into smaller ones. The Favorskii rearrangement of α-halo ketones has been utilized for the synthesis of polycyclic compounds containing four-membered rings. thieme-connect.de For instance, the treatment of α-halocyclopentanones with a base can lead to a ring-contracted carboxylic acid derivative. thieme-connect.de This strategy has been applied to the synthesis of bicyclo[2.2.0]hexane-1-carboxylic acid derivatives from bicyclo[3.2.0]heptanone precursors. thieme-connect.deacs.org
Similarly, the Wolff rearrangement of α-diazocyclopentanones can produce a ketene (B1206846) intermediate that, upon reaction with a nucleophile, yields a cyclobutane carboxylic acid derivative. thieme-connect.de This photochemical or thermal reaction has been employed in the synthesis of various carbocyclic systems, including those with the bicyclo[2.2.0]hexane framework. rsc.org
| Rearrangement Type | Starting Material | Key Intermediate | Product |
| Favorskii Rearrangement | α-Halocyclopentanone | Cyclopropanone (B1606653) | Cyclobutane carboxylic acid derivative |
| Wolff Rearrangement | α-Diazocyclopentanone | α-Oxocarbene, Ketene | Cyclobutane carboxylic acid derivative |
Intramolecular Alkylation and Cyclization Techniques
The construction of the bicyclo[2.2.0]hexane core can also be achieved through intramolecular alkylation or cyclization reactions. These methods involve the formation of a carbon-carbon bond between two appropriately positioned atoms within a single molecule.
One such strategy involves the intramolecular coupling of a cyclobutane-tethered sulfonyl hydrazone with a boronic ester. nih.gov This approach allows for the formation of a new carbon-carbon bond to close the second ring of the bicyclic system. While this particular example was used to synthesize a range of bicyclic alkyl boronates, the fundamental principle of intramolecular cyclization is applicable to the construction of the bicyclo[2.2.0]hexane framework. nih.gov Another approach utilizes an intramolecular enolate alkylation, where a suitably functionalized precursor undergoes cyclization to form the bicyclic system. chemrxiv.org For example, the reaction of a compound with two leaving groups positioned for a 1,4-cyclization can lead to the formation of the bicyclo[2.2.0]hexane skeleton.
Multistep Synthetic Sequences to this compound
Strategies Utilizing Halogenated Precursors
The introduction of halogen atoms into precursor molecules provides a powerful tool for directing rearrangements and facilitating the formation of the strained bicyclo[2.2.0]hexane skeleton. Ring contraction reactions of larger bicyclic systems containing halogens are a prominent strategy in this context.
One notable example is the synthesis of 4-chlorothis compound. acs.orgthieme-connect.decapes.gov.br This successful synthesis underscores the viability of employing halogenated intermediates to access the bicyclo[2.2.0]hexane framework with a carboxylic acid group at the bridgehead position.
A highly effective method for achieving such ring contractions is the Favorskii rearrangement. thieme-connect.de This reaction typically involves the treatment of an α-halo ketone with a base to yield a rearranged carboxylic acid derivative. In the context of synthesizing this compound, a plausible and documented approach involves the Favorskii rearrangement of a halogenated bicyclo[3.2.0]heptanone. researchgate.net
Specifically, the rearrangement of an endo-7-chloro-bicyclo[3.2.0]heptan-6-one derivative upon treatment with a base can lead to the desired this compound. The mechanism is thought to proceed through the formation of a cyclopropanone intermediate, which is then opened by a nucleophile (hydroxide in the case of carboxylic acid synthesis) to yield the ring-contracted product. The stereochemistry of the starting halogenated ketone is crucial for the success of the rearrangement.
| Precursor Type | Reaction | Reagents | Product |
| Halogenated Bicyclic Ketone | Favorskii Rearrangement | Base (e.g., NaOH, KOH) | This compound derivative |
| α-Halo Bicyclo[3.2.0]heptanone | Ring Contraction | Base | This compound |
This table provides a generalized overview of the synthetic strategy.
Controlled Oxidation Reactions in Functional Group Interconversion
Another key strategy for the synthesis of this compound involves the controlled oxidation of a precursor molecule that already contains the bicyclo[2.2.0]hexane skeleton but with a different functional group at the 1-position. This approach is a classic example of functional group interconversion.
A common and effective pathway begins with (bicyclo[2.2.0]hex-1-yl)methanol. This primary alcohol can be synthesized through multi-step sequences. The crucial step is the oxidation of this alcohol to the target carboxylic acid. This is often best achieved in a two-step process to avoid over-oxidation and potential side reactions given the strained nature of the bicyclic system.
First, the primary alcohol, (bicyclo[2.2.0]hex-1-yl)methanol, is oxidized to the corresponding aldehyde, (bicyclo[2.2.0]hex-1-yl)methanal. A mild and efficient method for this transformation is the Swern oxidation, which utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640), dimethyl sulfoxide (B87167) (DMSO), and a hindered amine base such as triethylamine. researchgate.netresearchgate.net This method is known for its high yields and compatibility with a wide range of functional groups.
The second step involves the oxidation of the resulting aldehyde, (bicyclo[2.2.0]hex-1-yl)methanal, to this compound. Due to the inherent strain in the bicyclo[2.2.0]hexane system, it is imperative to use mild oxidizing agents to prevent cleavage of the bicyclic core. Tollens' reagent, which is an alkaline solution of ammoniacal silver nitrate, is a classic and suitable choice for this transformation. vedantu.comaakash.ac.inlibretexts.orgwikipedia.orgyoutube.com A positive Tollens' test, indicated by the formation of a silver mirror, confirms the presence of the aldehyde, which is oxidized to the corresponding carboxylate. Subsequent acidification then yields the final carboxylic acid. Other mild oxidation methods, such as using sodium chlorite (B76162) (NaClO2) with a scavenger like 2-methyl-2-butene, can also be employed. organic-chemistry.org
| Starting Material | Oxidation Step | Reagent(s) | Intermediate/Product |
| (Bicyclo[2.2.0]hex-1-yl)methanol | Oxidation to Aldehyde | Swern Oxidation (e.g., (COCl)₂, DMSO, Et₃N) | (Bicyclo[2.2.0]hex-1-yl)methanal |
| (Bicyclo[2.2.0]hex-1-yl)methanal | Oxidation to Carboxylic Acid | Tollens' Reagent ([Ag(NH₃)₂]⁺OH⁻) followed by H₃O⁺ | This compound |
This table illustrates the two-step oxidation sequence for the synthesis of the target compound.
Mechanistic Investigations of Bicyclo 2.2.0 Hexane 1 Carboxylic Acid Reactivity
Thermal Rearrangement Processes of Bicyclo[2.2.0]hexane Systems
The thermal rearrangement of bicyclo[2.2.0]hexane systems is a classic example of a reaction driven by the release of ring strain. The parent compound, bicyclo[2.2.0]hexane, rearranges to form 1,5-hexadiene (B165246). researchgate.net This process and the factors that control it provide a foundational understanding for the reactivity of its derivatives, including the title carboxylic acid.
The kinetics of the thermal rearrangement of bicyclo[2.2.0]hexane and its substituted derivatives have been quantified through the determination of Arrhenius parameters. These parameters, the activation energy (Ea) and the pre-exponential factor (A), provide insight into the energy barrier and the conformational requirements of the transition state, respectively. For the unsubstituted bicyclo[2.2.0]hexane, the activation energy for its rearrangement to 1,5-hexadiene is approximately 36 kcal/mol.
Studies on substituted systems reveal the significant electronic influence of functional groups on these parameters. For instance, the thermal rearrangement of (bicyclo[2.2.0]hex-1-yl)methanal, a close analogue of the title compound, was found to have a much lower activation energy. researchgate.netunivie.ac.at This demonstrates the ability of a substituent at the bridgehead position to stabilize the diradical intermediate.
| Compound | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (A) (s⁻¹) | Reference |
|---|---|---|---|
| Bicyclo[2.2.0]hexane | ~36.0 | 2.0 x 10¹³ | researchgate.netunivie.ac.at |
| (Bicyclo[2.2.0]hex-1-yl)methanal | 25.4 ± 1.0 | 1.66 x 10¹² | researchgate.netunivie.ac.at |
Substituents can profoundly affect the rate and pathway of the thermal rearrangement of the bicyclo[2.2.0]hexane skeleton. The position and electronic nature of the substituent are critical. Substituents at the bridgehead (C1) position directly influence the stability of the initially formed 1,4-diradical.
For example, a formyl group (CHO) at the C1 position, as in (bicyclo[2.2.0]hex-1-yl)methanal, significantly lowers the activation energy for rearrangement by 10.6 kcal/mol compared to the parent hydrocarbon. researchgate.netunivie.ac.at This sizable reduction is attributed to the radical-stabilizing effect of the aldehyde group on the 1-formylcyclohexane-1,4-diyl intermediate. researchgate.netresearchgate.net It is expected that a carboxylic acid group at the same position would exert a similar, albeit quantitatively different, stabilizing effect on the diradical intermediate, thereby accelerating the rate of thermal rearrangement. In contrast, substituents at other positions, such as the C2 position, can lead to different outcomes. The bicyclo[2.2.0]hexan-2-yl radical, for example, rearranges via β-scission to yield cyclohex-3-enyl radicals. rsc.org
Oxidative Activation and Valence Isomerism in Bicyclo[2.2.0]hexene Derivatives
While the saturated bicyclo[2.2.0]hexane system undergoes thermal rearrangement, the introduction of a double bond creates a bicyclo[2.2.0]hexene (BCH) system with distinct reactivity. These derivatives are considered "proaromatic" structures because they are valence isomers of cyclohexadienes and can be driven toward an aromatic system. researchgate.netnih.govresearchgate.net This property allows for activation under much milder conditions than the high temperatures required for the saturated analogues.
BCH derivatives can be activated through oxidation, often by a single electron transfer (SET) process. researchgate.net This oxidative activation generates a radical cation intermediate. nih.gov Upon formation, this radical cation undergoes a very rapid, exothermic ring-opening process with a low activation barrier, leading to a diene radical cation. researchgate.netnih.gov This valence isomerization from the strained bicyclic system to the more stable diene system is a key feature of BCH reactivity. The process is driven by the release of strain and the formation of a conjugated π-system. researchgate.netnih.gov This redox-triggered valence isomerization has been harnessed for applications in group transfer reactions and the development of chemical sensors. researchgate.netnih.gov
Stereoelectronic Effects on Bicyclo[2.2.0]hexane Reactivity
Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on reactivity, are crucial in understanding the behavior of the highly strained and conformationally rigid bicyclo[2.2.0]hexane system. The fixed geometry of the framework dictates the alignment of orbitals, which can either permit or forbid certain reaction pathways.
In the rearrangement of radicals derived from bicyclo[2.2.0]hexane, stereoelectronic constraints are evident. For instance, the β-scission of the bicyclo[2.2.0]hexan-2-yl radical to form cyclohex-3-enyl radicals is considered a stereoelectronically forbidden process, yet it still occurs, highlighting the powerful driving force of strain release. rsc.org The orientation of substituents can also lead to observable stereoelectronic effects. In related bicyclic systems, the relative orientation (cis vs. trans) of functional groups like methoxy (B1213986) and carboxy groups has been shown to influence acidity (pKa values), which can be attributed to through-space interactions and the destabilization of charged intermediates. chemrxiv.org For bicyclo[2.2.0]hexane-1-carboxylic acid, the alignment of the C-C σ-bonds of the strained cage with the π-system of the carboxyl group can influence the stability of intermediates formed during both thermal and oxidative reactions.
Derivatization and Functionalization Strategies of Bicyclo 2.2.0 Hexane 1 Carboxylic Acid
Esterification and Amidation of the Carboxylic Acid Moiety
The carboxylic acid group of bicyclo[2.2.0]hexane-1-carboxylic acid is readily converted into esters and amides through standard organic transformations. These derivatives are crucial intermediates for further functionalization or for modulating the physicochemical properties of the parent molecule.
Esterification: The synthesis of esters from this compound can be achieved through several reliable methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org This is an equilibrium-driven process, often requiring the use of excess alcohol as the solvent to drive the reaction to completion. masterorganicchemistry.comorganic-chemistry.org
Alternatively, for substrates sensitive to strong acids, milder conditions involving coupling reagents are employed. The Steglich esterification, using a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) along with a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP), provides an effective route to esters under neutral conditions. organic-chemistry.orgpeptide.com
Amidation: The formation of amides from this compound is a fundamental transformation. Similar to esterification, this is commonly accomplished using peptide coupling reagents to activate the carboxylic acid. Reagents such as DCC, EDC, or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used, often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization if chiral amines are used. peptide.comfishersci.co.uknih.govlibretexts.org These methods facilitate the formation of a highly reactive activated ester or acyliminium ion intermediate, which is then readily attacked by the amine. nih.govsci-hub.st The choice of solvent and base is critical, with aprotic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) and non-nucleophilic bases like diisopropylethylamine (DIPEA) being commonly employed. fishersci.co.uknih.gov
| Transformation | Reagents and Conditions | Product Class | Reference |
|---|---|---|---|
| Esterification (Fischer) | Alcohol (e.g., Methanol, Ethanol), cat. H₂SO₄, Reflux | Alkyl bicyclo[2.2.0]hexane-1-carboxylate | masterorganicchemistry.commasterorganicchemistry.com |
| Esterification (Steglich) | Alcohol, DCC or EDC, cat. DMAP, DCM, Room Temperature | Alkyl bicyclo[2.2.0]hexane-1-carboxylate | organic-chemistry.org |
| Amidation | Amine, EDC, HOBt, DIPEA, DMF or DCM, 0 °C to Room Temperature | N-Substituted bicyclo[2.2.0]hexane-1-carboxamide | fishersci.co.uknih.gov |
Reduction and Oxidation Reactions of the Carboxylic Acid Group to Aldehydes and Alcohols
The controlled reduction of the carboxylic acid group provides access to the corresponding primary alcohol and aldehyde, which are versatile building blocks for further synthetic manipulations.
Reduction to Alcohols: The most direct method for converting this compound to (bicyclo[2.2.0]hex-1-yl)methanol is through the use of powerful hydride-donating reagents. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous acidic workup to neutralize the reaction and protonate the resulting alkoxide. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com
For substrates containing other reducible functional groups (e.g., esters, ketones), a more chemoselective reducing agent is required. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂), are excellent choices for the selective reduction of carboxylic acids. nih.govresearchgate.net These reagents react preferentially with the carboxylic acid moiety, leaving other carbonyl groups intact. nih.govlibretexts.org The reaction proceeds through a triacyloxyborane intermediate, which upon hydrolysis yields the primary alcohol. libretexts.org
Oxidation to Aldehydes: The synthesis of (bicyclo[2.2.0]hex-1-yl)methanal requires a two-step sequence starting from the carboxylic acid. First, the acid is reduced to the primary alcohol, (bicyclo[2.2.0]hex-1-yl)methanol, as described above. Subsequently, the alcohol is carefully oxidized to the aldehyde. Due to the strained nature of the bicyclo[2.2.0]hexane skeleton, mild oxidation conditions are crucial to avoid rearrangement or decomposition. The Swern oxidation has been successfully employed for this purpose, utilizing dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures (e.g., -60 °C). researchgate.netresearchgate.netunivie.ac.at This method efficiently converts the alcohol to the aldehyde while preserving the integrity of the bicyclic core. researchgate.netresearchgate.net
| Step | Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|---|
| 1. Reduction | This compound | 1) LiAlH₄, Dry THF; 2) H₃O⁺ workup OR BH₃·THF, THF | (Bicyclo[2.2.0]hex-1-yl)methanol | masterorganicchemistry.comnih.gov |
| 2. Oxidation | (Bicyclo[2.2.0]hex-1-yl)methanol | (COCl)₂, DMSO, Et₃N, CH₂Cl₂, -60 °C (Swern Oxidation) | (Bicyclo[2.2.0]hex-1-yl)methanal | researchgate.netunivie.ac.at |
Introduction of Diverse Chemical Functionalities onto the Bicyclic Core
The high ring strain of the bicyclo[2.2.0]hexane skeleton makes it susceptible to specific functionalization and rearrangement reactions, providing pathways to introduce chemical diversity directly onto the core structure.
Halogenation: Direct functionalization of the bicyclic core has been demonstrated through halogenation. The synthesis of 4-chlorothis compound has been reported, indicating that electrophilic substitution on the strained framework is possible under certain conditions. acs.org This reaction introduces a valuable synthetic handle at the C4 position, which can be used for subsequent nucleophilic substitution or elimination reactions.
Ring-Opening Reactions: The inherent strain in the bicyclo[2.2.0]hexane system facilitates ring-opening reactions under electrophilic conditions. For instance, functionalized bicyclo[2.2.0]hexanes bearing methoxycarbonyl groups have been shown to undergo ring-opening upon hydrolysis or bromination. rsc.org These reactions proceed through stabilized ionic intermediates or polar transition states, leading to the formation of substituted cyclobutane (B1203170) or cyclobutene (B1205218) derivatives. rsc.org This reactivity provides a strategic approach to transform the bicyclic core into less-strained monocyclic structures with defined stereochemistry.
| Reaction Type | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| Chlorination | Specific chlorinating agent and conditions (undisclosed in cited secondary source) | 4-Chlorothis compound | acs.org |
| Ring-Opening (Hydrolysis) | Aqueous acid or base | Substituted cyclobutanes and/or cyclobutenes | rsc.org |
| Ring-Opening (Bromination) | Bromine (Br₂) | Brominated cyclobutanes or cyclobutenes | rsc.org |
Advanced Spectroscopic and Structural Elucidation Techniques for Bicyclo 2.2.0 Hexane 1 Carboxylic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-resolution NMR spectroscopy is a powerful non-destructive technique for elucidating the three-dimensional structure of molecules in solution. For Bicyclo[2.2.0]hexane-1-carboxylic acid, ¹H and ¹³C NMR spectroscopy are fundamental in confirming the connectivity of the atoms and providing insights into the stereochemical arrangement of the strained bicyclic framework.
The proton (¹H) NMR spectrum of this compound is expected to exhibit complex multiplets for the aliphatic protons of the hexane ring due to spin-spin coupling. The chemical shifts of these protons are influenced by their spatial orientation within the rigid bicyclic system. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in assigning these proton signals and establishing through-bond and through-space correlations, respectively. NOESY, in particular, is critical for determining the relative stereochemistry by identifying protons that are in close proximity.
The carbon-13 (¹³C) NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. The strained nature of the bicyclo[2.2.0]hexane core is expected to influence the ¹³C chemical shifts, particularly for the bridgehead carbons. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, aiding in the complete assignment of the carbon spectrum. While specific high-resolution NMR data for this compound is not widely published in publicly accessible literature, ¹H NMR analysis has been utilized to identify its formation as a photoproduct semanticscholar.org.
Table 1: Representative ¹H and ¹³C NMR Data for Bicyclic Carboxylic Acids (Note: This table contains representative data for analogous bicyclic systems to illustrate the expected chemical shift ranges, as specific experimental data for this compound is not available in the cited sources.)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Bridgehead CH | 2.5 - 3.5 | 40 - 55 |
| Bridgehead C-COOH | - | 50 - 65 |
| CH₂ (bridge) | 1.2 - 2.2 | 25 - 40 |
| COOH | 10 - 12 | 170 - 185 |
X-ray Diffraction Crystallography for Definitive Solid-State Structural Determination
X-ray diffraction crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise bond lengths, bond angles, and torsional angles, which are invaluable for understanding the molecular geometry and strain within the this compound structure.
The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is dependent on the arrangement of atoms within the crystal lattice. By analyzing the intensities and positions of the diffracted beams, a detailed electron density map of the molecule can be constructed, leading to the determination of its precise structure.
While a specific crystal structure for this compound is not available in the searched literature, the structures of other compounds containing the bicyclo[2.2.0]hexane moiety have been determined using this method. For instance, the crystal structure of a tetracyclo[6.4.0.0²,¹¹.0⁴,⁹]dodec-6-ene-3,10-dione, which incorporates a bicyclo[2.2.0]hexane unit, has been successfully elucidated, demonstrating the applicability of this technique to such strained systems cdnsciencepub.com. Similarly, silicon-carbon hybrid ladderanes containing a 1,2,6-trisilabicyclo[2.2.0]hexane backbone have also been characterized by single-crystal X-ray diffraction d-nb.info. These studies confirm that despite the inherent ring strain, suitable crystals of bicyclo[2.2.0]hexane derivatives can be grown and their structures determined with high precision.
Table 2: Representative Crystallographic Data for a Bicyclo[2.2.0]hexane Derivative (Note: This table presents representative data based on the crystallographic analysis of a related bicyclic structure to illustrate the type of information obtained, as specific data for this compound is not available in the cited sources.)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.529 |
| b (Å) | 19.072 |
| c (Å) | 6.724 |
| β (°) | 107.92 |
| Volume (ų) | 918.9 |
| Z | 4 |
Advanced Mass Spectrometry and Chromatographic Methodologies
Advanced mass spectrometry (MS) coupled with chromatographic techniques such as gas chromatography (GC) and liquid chromatography (LC) is essential for the detection, identification, and quantification of this compound, particularly in complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polarity and relatively low volatility of carboxylic acids, derivatization is often employed to improve their chromatographic behavior and detection sensitivity. Common derivatization methods include esterification to form more volatile methyl or other alkyl esters, or silylation to create trimethylsilyl (TMS) derivatives. These derivatized analytes can then be effectively separated on a GC column and detected by a mass spectrometer. The mass spectrum provides information about the molecular weight of the compound and its fragmentation pattern, which serves as a molecular fingerprint for identification. One study has tentatively identified the methyl ester of a bicyclo[2.2.0]hexane carboxylic acid isomer in a complex mixture using comprehensive two-dimensional gas chromatography-mass spectrometry (GC×GC-MS), highlighting the utility of this approach for separating and identifying isomers of bicyclic acids cdnsciencepub.com.
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS is a versatile technique that is well-suited for the analysis of polar and non-volatile compounds without the need for derivatization. Reversed-phase LC is a common separation mode, although the high polarity of some carboxylic acids can lead to poor retention. In such cases, derivatization to increase hydrophobicity can be beneficial mdpi.com. Tandem mass spectrometry (MS/MS) can be used for selective and sensitive quantification by monitoring specific precursor-to-product ion transitions. This is particularly useful for analyzing trace amounts of the acid in complex biological or environmental samples.
Table 3: Comparison of Chromatographic and Mass Spectrometric Methods for Carboxylic Acid Analysis
| Technique | Sample Volatility Requirement | Derivatization | Typical Application |
| GC-MS | Volatile or semi-volatile | Often required (e.g., esterification, silylation) | Analysis of complex mixtures, isomer separation |
| LC-MS | Non-volatile and polar | Optional, can improve sensitivity and retention | Analysis in biological fluids, quantification |
Computational Chemistry and Theoretical Studies of Bicyclo 2.2.0 Hexane 1 Carboxylic Acid
Ab Initio and Density Functional Theory (DFT) Calculations on Electronic Structure and Bonding
The electronic structure and bonding in bicyclo[2.2.0]hexane-1-carboxylic acid are significantly influenced by its strained bicyclic framework. Ab initio and DFT calculations have been instrumental in elucidating these characteristics. For computational studies on the parent bicyclo[2.2.0]hexane and its derivatives, the B3LYP functional with basis sets such as 6-311G++(d,p) has been effectively utilized.
A key feature of the bicyclo[2.2.0]hexane system is the elongated central C1-C4 bond, a consequence of the substantial ring strain. The introduction of a carboxylic acid group at a bridgehead position (C1) is expected to further influence the geometry of the bicyclic core. Theoretical studies on the closely related bicyclo[2.2.0]hexane-1-carboxamide have been performed using ab initio calculations at the 6-31G* level of theory. researchgate.net These calculations revealed that the bonds of the bicyclo[2.2.0]hexane skeleton adjacent to the amide group exhibit a slight lengthening. This is attributed to a conjugative interaction with the π-accepting amide group. researchgate.net A similar effect is anticipated for the carboxylic acid derivative, where the carbonyl group can withdraw electron density, subtly altering the bond lengths and angles of the strained cage.
The electronic properties, such as the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO), are critical for understanding the molecule's reactivity. The HOMO is expected to be associated with the strained σ-bonds of the bicyclic system, while the LUMO is likely centered on the π* orbital of the carbonyl group in the carboxylic acid moiety. This separation of frontier orbitals has important implications for the molecule's chemical behavior.
Table 1: Representative Calculated Geometric Parameters for 1-Substituted Bicyclo[2.2.0]hexane Derivatives (Note: Data for the carboxamide is used as a proxy for the carboxylic acid)
| Parameter | Bicyclo[2.2.0]hexane (Calculated) | Bicyclo[2.2.0]hexane-1-carboxamide (Calculated) |
| C1-C4 Bond Length (Å) | ~1.58 | Expected > 1.58 |
| C1-C2 Bond Length (Å) | ~1.56 | Expected > 1.56 |
| C1-C6 Bond Length (Å) | ~1.56 | Expected > 1.56 |
| ∠C2-C1-C6 (°) | ~110 | Expected to be altered |
Analysis of Strain Energy and Conformational Landscape
The bicyclo[2.2.0]hexane framework is characterized by significant ring strain, which is a dominant factor in its chemistry. The total strain energy arises from the fusion of two cyclobutane (B1203170) rings, leading to considerable angle and torsional strain. Computational methods provide a reliable way to quantify this strain energy. For the parent cis-bicyclo[2.2.0]hexane, the strain energy has been calculated to be approximately 54.1 kcal/mol. The introduction of a substituent at the bridgehead position can modulate this strain.
The conformational landscape of this compound is primarily defined by the puckering of the two four-membered rings and the orientation of the carboxylic acid group. Theoretical calculations on the parent bicyclo[2.2.0]hexane indicate a preference for a puckered conformation. For the carboxylic acid derivative, the rotation around the C1-C(OOH) bond introduces additional conformational possibilities. These conformers, differing in the orientation of the hydroxyl and carbonyl groups relative to the bicyclic cage, would likely have small energy differences. The most stable conformer would be one that minimizes steric interactions and maximizes any potential intramolecular hydrogen bonding.
Table 2: Calculated Strain Energies of Bicyclic Compounds
| Compound | Strain Energy (kcal/mol) |
| Cyclobutane | 26.5 |
| cis-Bicyclo[2.2.0]hexane | 54.1 |
| This compound | Expected to be similar to the parent hexane |
Modeling Reaction Pathways, Transition States, and Diradical Formation
A key reaction pathway for bicyclo[2.2.0]hexane and its derivatives is thermal rearrangement. Computational studies have been vital in mapping out the potential energy surface for this process. The accepted mechanism involves the homolytic cleavage of the strained central C1-C4 bond to form a cyclohexane-1,4-diyl diradical intermediate. researchgate.net This diradical can then undergo further reactions, such as rearrangement to 1,5-hexadiene (B165246) derivatives.
The presence of a substituent at the bridgehead C1 position significantly influences the activation energy for this ring-opening reaction. For instance, the thermolysis of (bicyclo[2.2.0]hex-1-yl)methanal, a compound structurally related to the target molecule, has been studied. The activation energy for its rearrangement was found to be 25.4 ± 1.0 kcal/mol, which is 10.6 kcal/mol lower than that of the unsubstituted bicyclo[2.2.0]hexane. researchgate.net This substantial decrease in the activation barrier is attributed to the radical-stabilizing effect of the formyl (CHO) group on the resulting 1-formylcyclohexane-1,4-diyl diradical. researchgate.net A similar radical-stabilizing effect would be expected from the carboxylic acid group, suggesting that this compound would also undergo thermal rearrangement more readily than the parent hydrocarbon.
Theoretical modeling of the transition state for the C1-C4 bond cleavage would show a significantly elongated bond, with the geometry relaxing towards the more stable chair-like conformation of the resulting cyclohexane-1,4-diyl diradical. Advanced computational methods, such as multireference calculations (CASSCF, CASPT2), may be employed to accurately describe the electronic structure of the diradical intermediates and the transition states leading to their formation.
Prediction of Spectroscopic Parameters and Reactivity Descriptors
Computational chemistry serves as a powerful tool for predicting spectroscopic properties, which can aid in the characterization of highly reactive or unstable molecules. DFT calculations can provide reliable predictions of vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts. For this compound, the calculated IR spectrum would be expected to show a characteristic C=O stretching frequency for the carboxylic acid group, likely shifted due to the strained nature of the ring system. Similarly, predicted ¹H and ¹³C NMR spectra would be invaluable for structural elucidation, with the bridgehead carbons and protons exhibiting unique chemical shifts due to the high degree of strain and the electronic influence of the carboxylic acid group.
Reactivity descriptors, derived from conceptual DFT, offer a quantitative measure of a molecule's reactivity. Parameters such as chemical potential, hardness, and the electrophilicity index can be calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). These descriptors would characterize this compound as a molecule with a high propensity to react, driven by the release of its substantial strain energy. The bridgehead positions would be identified as key sites for both electrophilic and nucleophilic attack, as well as radical reactions.
Table 3: Predicted Reactivity Descriptors for this compound (Qualitative)
| Descriptor | Predicted Value/Nature | Implication for Reactivity |
| HOMO Energy | Relatively high | Susceptible to oxidation and electrophilic attack |
| LUMO Energy | Relatively low | Susceptible to nucleophilic attack at the carbonyl carbon |
| HOMO-LUMO Gap | Small | Indicates high reactivity |
| Chemical Hardness | Low | Consistent with a "soft," highly reactive molecule |
| Electrophilicity Index | Moderate to High | Reflects both electrophilic and nucleophilic character |
Emerging Applications and Future Directions in Organic Synthesis and Materials Science
Bicyclo[2.2.0]hexane-1-carboxylic acid as a Strained Building Block in Complex Molecule Synthesis
The significant ring strain inherent in the bicyclo[2.2.0]hexane framework makes it an intriguing, albeit challenging, building block for the synthesis of complex molecular architectures. The stored energy within this scaffold can be harnessed to drive reactions toward intricate structures that might be difficult to access through conventional methods. While the direct application of this compound in the total synthesis of natural products is an emerging area, the synthesis of its derivatives highlights the potential of this strained system.
A notable example is the multi-step synthesis of (bicyclo[2.2.0]hex-1-yl)methanal, a closely related derivative. This synthesis underscores the chemical manipulations that the bicyclo[2.2.0]hexane core can withstand and showcases its utility as a precursor for further functionalization. The process begins with hexachlorocyclopentadiene (B6142220) and proceeds through several intermediates to yield the target aldehyde. univie.ac.atresearchgate.net A key step in this synthesis is the Swern oxidation of the corresponding alcohol, which is performed at low temperatures to avoid rearrangement of the strained bicyclic skeleton. univie.ac.atresearchgate.net
The thermal rearrangement of bicyclo[2.2.0]hexane derivatives, such as the conversion of (bicyclo[2.2.0]hex-1-yl)methanal to 2-methylenehex-5-enal, proceeds via a cyclohexane-1,4-diyl diradical. univie.ac.atresearchgate.net The activation energy for this rearrangement is significantly lower than that of the unsubstituted bicyclo[2.2.0]hexane, indicating that the formyl group stabilizes the radical intermediate. univie.ac.atresearchgate.net This property can be strategically employed in synthetic design, where the bicyclo[2.2.0]hexane unit acts as a masked diene or a precursor to a specific radical intermediate, which can then be trapped to construct more complex molecular frameworks.
Table 1: Key Steps in the Synthesis of (Bicyclo[2.2.0]hex-1-yl)methanal
| Step | Starting Material | Reagents | Product | Purpose |
| 1 | Hexachlorocyclopentadiene | Various | (Bicyclo[2.2.0]hex-1-yl)methanol | Construction of the core bicyclic alcohol |
| 2 | (Bicyclo[2.2.0]hex-1-yl)methanol | Oxalyl chloride, DMSO, Triethylamine (Swern Oxidation) | (Bicyclo[2.2.0]hex-1-yl)methanal | Oxidation to the target aldehyde |
Development of Novel Functional Materials Incorporating Bicyclo[2.2.0]hexane Scaffolds
The strained nature of the bicyclo[2.2.0]hexane scaffold is being harnessed in the field of materials science, particularly in the development of mechanochemically responsive polymers. Bicyclo[2.2.0]hexene (BCH) has been identified as a "multimodal mechanophore," a unit within a polymer chain that can undergo specific chemical reactions when subjected to mechanical force. chemrxiv.orgnih.govchemrxiv.orgacs.org
When BCH is incorporated into a polymer backbone, the application of force, such as through sonication, can selectively activate and break specific carbon-carbon bonds within the bicyclic structure. chemrxiv.orgnih.gov The reaction pathway that is followed depends on the points at which the polymer chains are attached to the BCH unit. This force-governed chemoselectivity allows for the design of materials that can respond to mechanical stress in a controlled and predictable manner. chemrxiv.orgchemrxiv.org
Researchers have demonstrated that by altering the attachment points on the BCH mechanophore, different reactions can be triggered, including: chemrxiv.orgnih.govchemrxiv.orgacs.org
Retro-[2+2] cycloreversion: This reaction breaks the cyclobutane (B1203170) ring to form a diene.
1,3-allylic migration: A rearrangement reaction that shifts the positions of a double bond and a single bond.
4π-electrocyclic ring-opening: This process opens the six-membered ring to create a conjugated system.
This ability to direct chemical reactivity with mechanical force opens up possibilities for creating materials with novel functions, such as self-healing polymers, stress sensors, and materials that can change their properties on demand. chemrxiv.org
Furthermore, the redox-triggered valence isomerization of a quinoline-derived bicyclo[2.2.0]hexene has been shown to produce colorimetric and fluorescent responses, suggesting applications in functional materials for sensing and imaging. researchgate.net
Exploration of Bicyclo[2.2.0]hexene Derivatives as Proaromatic Platforms for Group Transfer and Chemical Sensing
Bicyclo[2.2.0]hexene (BCH) derivatives have emerged as a promising class of proaromatic structures, which are stable, non-aromatic molecules that can be converted into aromatic compounds under specific conditions. researchgate.netnih.govresearchgate.net This transformation can be triggered by redox processes, making BCH derivatives valuable platforms for group transfer reactions and chemical sensing. researchgate.netnih.gov
The core concept relies on the valence isomerism between the strained bicyclo[2.2.0]hexene and its more stable aromatic counterpart. While thermally stable, BCH derivatives can be activated by oxidation under mild conditions. researchgate.netnih.gov This oxidation triggers a ring-opening reaction, which is followed by an aromatization process that drives the generation of a radical species. This has been successfully applied in new alkyl transfer reactions where the BCH derivative acts as a radical donor. researchgate.net
In the realm of chemical sensing, the redox-triggered valence isomerization of a quinoline-functionalized BCH derivative leads to distinct optical responses. researchgate.netnih.gov Exposure to electrophilic reagents can induce a change in color and fluorescence. This optical response is attributed to the formation of a 1,3-cyclohexadiene (B119728) structure that exhibits intramolecular charge transfer and aggregation-induced emission (AIE) characteristics. researchgate.netnih.gov This phenomenon allows for the detection of electrophilic vapors both in solution and in the solid state, demonstrating the potential of BCH-based systems as versatile chemical sensors. researchgate.net
Table 2: Properties and Applications of Bicyclo[2.2.0]hexene Derivatives
| Feature | Description | Application |
| Proaromaticity | Stable, non-aromatic scaffold that can be converted to an aromatic system. researchgate.netresearchgate.net | Group transfer reactions, radical generation. researchgate.net |
| Redox-Triggered Isomerization | Valence isomerization can be initiated by oxidation under mild conditions. researchgate.netnih.gov | Chemical sensing, controlled release. researchgate.net |
| Optical Response | Quinoline-derived BCH shows colorimetric and fluorescent changes upon reaction. researchgate.net | Detection of electrophilic reagents. researchgate.net |
| Aggregation-Induced Emission (AIE) | The product of isomerization exhibits enhanced emission in an aggregated state. researchgate.netnih.gov | Solid-state chemical sensors. researchgate.net |
Conceptual Design of Bioisosteric Replacements Utilizing Bicyclo[2.2.0]hexane Derivatives
In medicinal chemistry, the concept of bioisosterism involves replacing a functional group in a biologically active molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. The rigid, three-dimensional structure of the bicyclo[2.2.0]hexane scaffold has led to its exploration as a bioisosteric replacement for planar aromatic rings, particularly meta-substituted benzenes. nih.govresearchgate.net
Derivatives of bicyclo[2.2.0]hexane, often referred to as " chemrxiv.org-ladderanes," have been proposed as isosteres for meta-substituted aromatic rings. nih.govresearchgate.net The rationale for this substitution is based on exit vector analysis, which compares the spatial arrangement of substituents. The substituent distances and angles in certain chemrxiv.org-ladderane isomers closely mimic those of a meta-substituted benzene (B151609) ring. nih.gov
The key advantage of replacing a flat aromatic ring with a saturated, C(sp3)-rich scaffold like bicyclo[2.2.0]hexane is the potential to improve key drug-like properties, such as:
Increased aqueous solubility: The introduction of a more three-dimensional and less lipophilic core can enhance solubility.
Improved metabolic stability: The C-H bonds on the strained bicyclic framework can be less susceptible to metabolic enzymes that often target aromatic rings.
Enhanced binding affinity: The rigid conformation of the bicyclo[2.2.0]hexane scaffold can reduce the entropic penalty upon binding to a biological target.
While the dihedral angle of chemrxiv.org-ladderanes represents a deviation from the planarity of a benzene ring, this can be advantageous for exploring new chemical space and achieving novel interactions with biological targets. nih.gov The synthesis of bifunctional cis- chemrxiv.org-ladderanes provides versatile building blocks for incorporation into potential drug candidates, allowing for the systematic investigation of their properties as benzene bioisosteres. nih.gov
Historical Perspectives and Key Discoveries in Bicyclo 2.2.0 Hexane Chemistry
Early Synthetic Achievements and Challenges in Accessing the Bicyclo[2.2.0]hexane Framework
The construction of the bicyclo[2.2.0]hexane skeleton is a non-trivial synthetic task due to the significant ring strain incorporated in its fused four-membered rings. Early and subsequent synthetic strategies have often relied on methods that can form the strained central carbon-carbon bond under controlled conditions, such as photochemical reactions or ring contractions.
One notable approach involves the ring contraction of bicyclo[3.2.0]heptanone derivatives. acs.org This method leverages a more readily accessible bicyclic precursor and induces a rearrangement to form the more strained [2.2.0] system. Another significant synthetic achievement has been the multi-step preparation of (Bicyclo[2.2.0]hex-1-yl)methanal, a direct precursor to the corresponding alcohol and carboxylic acid. researchgate.net This synthesis starts from hexachlorocyclopentadiene (B6142220) and culminates in a pivotal Swern oxidation of (bicyclo[2.2.0]hex-1-yl)methanol at a low temperature of -60°C to yield the aldehyde without cleaving the strained carbon skeleton. researchgate.net
Despite these successes, significant challenges remain. A primary difficulty is controlling regioselectivity during intramolecular cyclization reactions. For instance, the intramolecular alkylation of a dibrominated precursor, which could theoretically yield a bicyclo[2.2.0]hexane derivative, was found to exclusively form the thermodynamically more stable bicyclo[3.1.0]hexane product. chemrxiv.org This highlights the delicate balance of kinetic and thermodynamic factors that must be managed when attempting to construct such a high-energy framework.
| Synthetic Method | Precursor System | Key Transformation | Challenges |
| Ring Contraction acs.org | Bicyclo[3.2.0]heptanone | Rearrangement | Precursor availability, reaction conditions |
| Multi-step Synthesis researchgate.net | Hexachlorocyclopentadiene | Swern oxidation at -60°C | Lengthy sequence, thermal instability |
| Intramolecular Alkylation chemrxiv.org | Acyclic dibromide | Enolate alkylation | Poor regioselectivity, formation of more stable isomers |
Evolution of Mechanistic Understanding for Strained Bicyclic Systems
The high degree of strain in the bicyclo[2.2.0]hexane framework governs its reactivity. The molecule can be viewed as a high-energy isomer of more stable C6 hydrocarbons, and its reactions are often driven by the release of this strain. A classic and closely related example is bicyclo[2.2.0]hexa-2,5-diene, commonly known as Dewar benzene (B151609), which is a valence isomer of benzene. ontosight.ai The study of Dewar benzene's thermal or catalytic conversion back to the aromatic benzene ring provided foundational insights into the transformations of these strained systems, demonstrating their propensity to rearrange into more stable topologies. ontosight.ai
Mechanistic studies on the saturated bicyclo[2.2.0]hexane system have revealed a rich and complex reactivity profile. Its thermal rearrangement yields hexa-1,5-diene, a process understood to proceed through the formation of a cyclohexane-1,4-diyl diradical intermediate. researchgate.net This cleavage of the central, highly strained C1-C4 bond is a characteristic reaction pathway for relieving the system's inherent strain.
The framework is also susceptible to radical reactions. It has been shown that bromine atoms react with bicyclo[2.2.0]hexane in a homolytic substitution (SH2) reaction at the bridgehead carbons. rsc.org This process generates a bicyclo[2.2.0]hex-2-yl radical, which subsequently rearranges via β-scission of the bond between the two rings, further illustrating the lability of the central bond under reactive conditions. rsc.org This evolution in understanding, from early observations of valence isomerism to detailed studies of radical-mediated rearrangements, has been crucial for predicting the behavior and harnessing the synthetic potential of these strained molecules.
Milestones in the Application of Bicyclo[2.2.0]hexane Derivatives in Chemical Research
While the synthesis of bicyclo[2.2.0]hexane derivatives is challenging, their unique structural and energetic properties have made them valuable in various areas of chemical research. The rigid, three-dimensional arrangement of atoms makes them useful as scaffolds or building blocks in medicinal chemistry, where they can serve as bioisosteres for phenyl rings or other cyclic systems. chemrxiv.orgrsc.org
A significant milestone in the application of this framework is the recent development of bicyclo[2.2.0]hexene (BCH) derivatives as "proaromatic" platforms. researchgate.netnih.gov These molecules possess high thermal stability but can be activated under mild oxidative conditions to undergo valence isomerization, releasing strain and forming an aromatic ring. researchgate.netnih.gov This property has been harnessed in the development of new alkyl group transfer reactions where the BCH derivative acts as a radical donor. researchgate.net Furthermore, this redox-triggered isomerization has been applied to chemical sensing, where the conversion of a quinoline-derived BCH to a more conjugated system in the presence of electrophilic reagent vapors leads to a distinct colorimetric and fluorescent response. nih.gov
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing bicyclo[2.2.0]hexane-1-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via diimide reduction of methyl bicyclo[2.2.0]hexa-2,5-diene-2-carboxylate. Key parameters include temperature control (e.g., ambient conditions for diimide generation) and solvent selection (e.g., nonpolar solvents to minimize side reactions). Post-reduction purification via column chromatography is critical for isolating the endo/exo isomers . For reproducibility, detailed characterization (e.g., NMR, IR) should confirm stereochemistry and purity, with protocols aligned with journal guidelines for experimental reporting .
Q. How can the stereochemical integrity of this compound derivatives be validated during synthesis?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H iterative Full Spin Analysis (HiFSA), enables precise determination of stereochemical configurations. For example, HiFSA was used to resolve ambiguities in bicyclo[2.2.0]hexane derivatives by analyzing coupling constants and splitting patterns . X-ray crystallography is recommended for resolving complex stereoisomer mixtures, especially when Baeyer-Villiger oxidation generates artifacts like cyclohexenyl acetates .
Advanced Research Questions
Q. What mechanistic insights explain the rearrangement of bicyclo[2.2.0]hexane-1-carboxylate derivatives under Baeyer-Villiger oxidation?
- Methodological Answer : The rearrangement involves strain relief in the bicyclic system. For instance, endo-bicyclo[2.2.0]hex-2-yl acetate rearranges to cis-bicyclo[3.1.0]hex-2-yl acetate via a retro-Diels-Alder pathway. Computational methods (e.g., DFT calculations) can model transition states, while isotopic labeling (e.g., 13C) tracks migratory aptitudes of substituents . Experimental validation requires GC-MS or HPLC to quantify product ratios and identify intermediates .
Q. How does the bicyclo[2.2.0]hexane scaffold influence the physicochemical properties of its carboxylic acid derivatives in drug discovery?
- Methodological Answer : The strained bicyclic system enhances rigidity, potentially improving target binding affinity. LogP values and hydrogen-bonding capacity (1 donor, 2 acceptors) should be calculated using software like MarvinSketch. Comparative studies with unstrained analogs (e.g., cyclohexanecarboxylic acid) can isolate strain effects on solubility and metabolic stability . Bioisostere replacement strategies (e.g., substituting carboxyl groups with tetrazoles) may further optimize pharmacokinetics .
Q. What experimental and computational approaches resolve contradictions in reported reaction outcomes for this compound derivatives?
- Methodological Answer : Divergent product ratios (e.g., 38:62 vs. 65:35 endo/exo mixtures) arise from reagent-dependent pathways. Systematic replication under controlled conditions (e.g., inert atmosphere, standardized stoichiometry) is essential. Machine learning models trained on reaction databases (e.g., Reaxys) can predict optimal conditions, while quantum mechanical/molecular mechanical (QM/MM) simulations elucidate solvent and catalyst effects .
Guidance for Rigorous Research Design
- Experimental Replication : Follow Beilstein Journal guidelines for documenting synthesis steps, including full characterization data for ≥95% purity .
- Data Contradiction Analysis : Use FINER criteria (Feasible, Novel, Ethical, Relevant) to evaluate conflicting results, prioritizing studies with peer-validated protocols .
- Structural Validation : Combine HiFSA-NMR with X-ray crystallography to resolve ambiguities in bicyclic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
